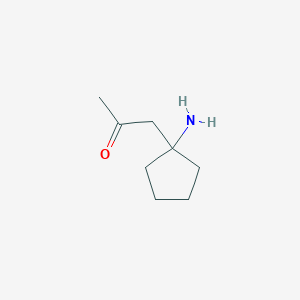![molecular formula C10H11F2NO3 B13153346 (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a chiral amino acid derivative with a unique structure that includes a difluoromethoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the use of starting materials such as 4-(difluoromethoxy)benzaldehyde and amino acid derivatives. One common synthetic route includes the following steps:
Formation of Schiff Base: The reaction of 4-(difluoromethoxy)benzaldehyde with an amino acid derivative to form a Schiff base.
Reduction: Reduction of the Schiff base to yield the desired amino acid derivative.
Purification: Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate protein-protein interactions and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(methoxy)phenyl]propanoic acid
- (2S)-2-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid
Uniqueness
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
特性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)/t8-/m0/s1 |
InChIキー |
ITFQXKAULLPDSW-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)F |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)





![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)







